molecular formula C9H10N2O2 B11508162 N-(2-cyanopropan-2-yl)furan-2-carboxamide

N-(2-cyanopropan-2-yl)furan-2-carboxamide

Cat. No.: B11508162
M. Wt: 178.19 g/mol
InChI Key: CMLGCTNBVCMLPT-UHFFFAOYSA-N
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Description

N-(2-cyanopropan-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyanopropan-2-amine under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-cyanopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the nitrile group but shares the furan ring structure.

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Contains a pyridine ring instead of the nitrile group.

    Furan-2,5-dicarboxamide: Contains two carboxamide groups on the furan ring.

Uniqueness

N-(2-cyanopropan-2-yl)furan-2-carboxamide is unique due to the presence of both the nitrile and carboxamide functional groups, which contribute to its diverse reactivity and potential biological activities. The combination of these groups allows for a wide range of chemical modifications and interactions with biological targets .

Biological Activity

N-(2-cyanopropan-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a carboxamide group and a cyanopropyl moiety. The synthesis typically involves reaction pathways that allow for the introduction of the furan ring and subsequent functionalization to achieve the desired carboxamide structure.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of compounds related to furan-2-carboxamide derivatives, including this compound. For instance, a study on carbamothioyl-furan-2-carboxamide derivatives indicated significant anti-cancer activity against various cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating effective inhibition of cell viability .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)% Cell Viability
4d HepG233.2935.01
4a MCF-737.3139.22
5c HeLa3.10Induces apoptosis
Doxorubicin HepG20.620.62

The anticancer mechanisms reported include induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of critical signaling pathways such as STAT3 phosphorylation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study highlighted the effectiveness of furan derivatives against E. coli and S. aureus, suggesting that modifications to the furan structure can enhance antibacterial potency .

Table 2: Antimicrobial Activity of Furan Derivatives

CompoundPathogenMIC (μg/mL)
4b E. coli280
4a S. aureus265
4c B. cereus230

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways.
  • Enzyme Inhibition : Some studies suggest that furan derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrase IX (CAIX) .
  • Antimicrobial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Studies

A notable case study involved the synthesis and evaluation of various furan derivatives, including this compound, where researchers found promising results in inhibiting cancer cell growth while exhibiting lower toxicity towards normal cells .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-cyanopropan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H10N2O2/c1-9(2,6-10)11-8(12)7-4-3-5-13-7/h3-5H,1-2H3,(H,11,12)

InChI Key

CMLGCTNBVCMLPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=CO1

Origin of Product

United States

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